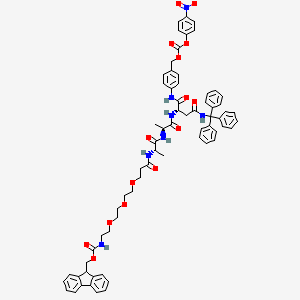

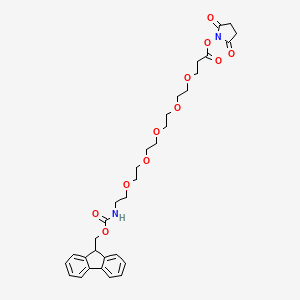

![molecular formula C22H23F2N5O B607594 2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone CAS No. 1261113-96-5](/img/structure/B607594.png)

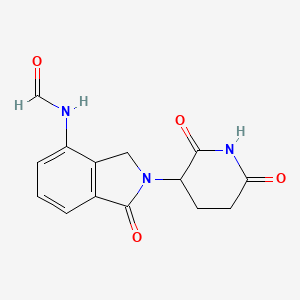

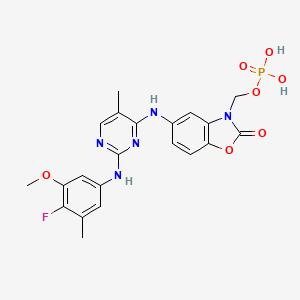

2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone

概要

説明

ガナプラシドは、開発コード KAF156 で知られる、ノバルティス社が開発した新規の抗マラリア化合物です。 イミダゾロピペラジン系に属し、マラリアの原因となる原虫である Plasmodium falciparum と Plasmodium vivax の両方に効果を示すことが確認されています . 現在、特に現在の治療法に対する耐性が出現している状況の中で、マラリア治療の可能性を秘めているとして研究が進められています .

作用機序

ガナプラシドの正確な作用機序は、完全には解明されていません。 ガナプラシドは、原虫の内部タンパク質分泌経路を標的にし、生存と複製能力を阻害すると考えられています . ガナプラシドに対する耐性は、Plasmodium falciparum の 3 つの遺伝子(CARL(環状アミン耐性遺伝子座)、UDP-ガラクトーストランスポーター、アセチル-CoA トランスポーター)の変異に関連しています . これらの変異は、原虫の薬剤に対する感受性を低下させ、関与する分子標的と経路を完全に解明するための継続的な研究が必要であることを示しています .

6. 類似の化合物との比較

ガナプラシドは、新規の作用機序とマラリア原虫の血液段階と肝臓段階の両方に対する有効性により、抗マラリア化合物の中で独特です . 類似の化合物には、以下が含まれます。

Cipargamin (KAE609): ノバルティス社が開発した別の新規抗マラリア化合物で、薬剤耐性のあるマラリア原虫も標的にしています.

アルテミシニンとその誘導体: 原虫の血液段階を標的にする、広く使用されている抗マラリア薬ですが、耐性が高まっています.

ガナプラシドは、血液段階と肝臓段階の両方に作用する能力と、新規の作用機序により、マラリアとの戦いで有望な候補となっています .

生化学分析

Biochemical Properties

Ganaplacide has shown activity against the Plasmodium falciparum and Plasmodium vivax forms of the malaria parasite . The biochemical properties of Ganaplacide are not fully understood yet. It is known that resistance to Ganaplacide is conferred by mutations in PfCARL, a protein with 7 transmembrane domains, as well as by mutations in the P. falciparum acetyl-CoA transporter and the UDP-galactose transporter .

Cellular Effects

It is known that Ganaplacide has shown activity against various stages of the malaria parasite, including the pre-erythrocytic liver stages, asexual and sexual blood stages .

Molecular Mechanism

It is known that resistance to Ganaplacide is conferred by mutations in certain proteins and transporters .

Temporal Effects in Laboratory Settings

It is known that Ganaplacide has shown activity against various stages of the malaria parasite, suggesting that it may have different effects over time .

Dosage Effects in Animal Models

In a Phase 2 trial, Ganaplacide was given at a dosage of 400 mg daily for 3 days, as well as a single 800 mg dose . In the 21 patients who received a single 800 mg dose, 67% of patients cleared the infection, which is comparable to other antimalarial medications .

Metabolic Pathways

It is known that resistance to Ganaplacide is conferred by mutations in certain proteins and transporters, suggesting that it may interact with these molecules .

Transport and Distribution

It is known that Ganaplacide has shown activity against various stages of the malaria parasite, suggesting that it may be transported and distributed to different parts of the parasite .

Subcellular Localization

It is known that Ganaplacide has shown activity against various stages of the malaria parasite, suggesting that it may be localized to different parts of the parasite .

準備方法

ガナプラシドの合成経路には、イミダゾロピペラジンコア構造の形成が含まれます。 重要なステップとしては、4-フルオロアニリンと 2,3-ジクロロキノキサリンを縮合させて中間体を形成し、次にそれを 2-アミノアセトフェノンと反応させて最終生成物を得ることが挙げられます . 反応条件には通常、有機溶媒と触媒を使用し、目的とする生成物の形成を促進します。 ガナプラシドの工業生産方法は現在も開発中で、環境への影響を最小限に抑えながら、収率と純度を最適化することに重点が置かれています .

化学反応の分析

ガナプラシドは、以下を含むさまざまな化学反応を起こします。

酸化: ガナプラシドは特定の条件下で酸化されて、対応する酸化物を生成することができます。

還元: ガナプラシドは、アミンやその他の還元された誘導体を生成するために還元することができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、メタノールナトリウムなどの求核剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学的研究の応用

ガナプラシドは、科学研究において幅広い応用範囲を持っています。

化学: イミダゾロピペラジンとその誘導体の反応性を研究するためのモデル化合物として役立ちます。

生物学: ガナプラシドは、マラリア原虫の生物学とその耐性機構を理解するための研究に使用されています。

類似化合物との比較

Ganaplacide is unique among antimalarial compounds due to its novel mechanism of action and its efficacy against both blood and liver stages of the malaria parasite’s lifecycle . Similar compounds include:

Cipargamin (KAE609): Another novel antimalarial compound developed by Novartis, which also targets drug-resistant malaria parasites.

Artemisinin and its derivatives: Widely used antimalarial drugs that target the blood stages of the parasite but are facing increasing resistance.

Ganaplacide’s ability to act on both blood and liver stages, as well as its novel mechanism of action, make it a promising candidate in the fight against malaria .

特性

IUPAC Name |

2-amino-1-[3-(4-fluoroanilino)-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F2N5O/c1-22(2)21-27-19(14-3-5-15(23)6-4-14)20(26-17-9-7-16(24)8-10-17)28(21)11-12-29(22)18(30)13-25/h3-10,26H,11-13,25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPRVECGWBHCQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=NC(=C(N2CCN1C(=O)CN)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701105307 | |

| Record name | 2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701105307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261113-96-5 | |

| Record name | 2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261113-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganaplacide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1261113965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ganaplacide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16173 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701105307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GANAPLACIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85VMN9JU7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of ganaplacide?

A1: While the exact target of ganaplacide remains elusive, research suggests it disrupts the Plasmodium falciparum intracellular secretory pathway. [] This interference affects protein trafficking, prevents the formation of new permeation pathways, and leads to the expansion of the endoplasmic reticulum (ER) within the parasite. [, ]

Q2: How does ganaplacide's mechanism differ from other antimalarials?

A2: Unlike conventional antimalarials, ganaplacide's unique mechanism targets the parasite's secretory pathway, providing a novel approach to combatting malaria. [] This distinction makes it effective against multiple life cycle stages of the parasite, including the elusive liver stage, which contributes to its potential for both treatment and prophylaxis. []

Q3: Are there known resistance mechanisms to ganaplacide?

A3: Yes, studies have identified a key resistance gene in Plasmodium falciparum: PfCARL (Plasmodium falciparum cyclic amine resistance locus). [, ] Mutations in this gene are strongly linked to resistance against ganaplacide and other imidazolopiperazines. [, ]

Q4: Does ganaplacide share resistance mechanisms with other antimalarial classes?

A4: Intriguingly, PfCARL mutations also confer resistance to benzimidazolyl piperidines, a structurally distinct class of antimalarials. [] This finding suggests that PfCARL acts as a multidrug-resistance gene, potentially impacting the efficacy of multiple antimalarial classes. [, ]

Q5: What is the pharmacokinetic profile of ganaplacide in humans?

A5: Studies in healthy volunteers show that ganaplacide is orally bioavailable, reaching peak concentrations between 1 and 6 hours after administration. [] Its terminal half-life ranges from 42.5 to 70.7 hours, suggesting potential for once-daily dosing. [, ]

Q6: Does food intake affect ganaplacide absorption?

A6: While food doesn't significantly impact the extent of absorption, it can delay the time to peak concentration and slightly reduce the peak concentration itself. []

Q7: How effective is ganaplacide in treating malaria caused by different Plasmodium species?

A7: Clinical trials show promising activity against both Plasmodium falciparum and Plasmodium vivax malaria. [, ] Notably, ganaplacide demonstrates efficacy against artemisinin-resistant Plasmodium falciparum strains, offering a crucial alternative treatment option. [, ]

Q8: Can ganaplacide prevent malaria infection?

A8: Preclinical studies in a mouse model demonstrate complete protection against malaria infection when ganaplacide is administered prophylactically. [, ] This finding, along with its activity against liver-stage parasites, highlights its potential as a prophylactic agent. []

Q9: Does ganaplacide affect malaria transmission?

A9: Both in vitro and in vivo studies confirm that ganaplacide effectively inhibits Plasmodium gametocytogenesis, significantly reducing parasite transmission to mosquitoes. [, ] This transmission-blocking activity is crucial for malaria control and elimination efforts. []

Q10: What is the molecular formula and weight of ganaplacide?

A10: The molecular formula of ganaplacide is C21H21F2N5O, and its molecular weight is 397.43 g/mol. []

Q11: Are there any specific formulation strategies being explored for ganaplacide?

A11: Research is ongoing to develop stable formulations of ganaplacide with improved solubility and bioavailability. [] One approach involves combining ganaplacide with a solid dispersion formulation of lumefantrine, aiming to enhance its efficacy and delivery. [, ]

Q12: What analytical methods are used to characterize and quantify ganaplacide?

A12: Researchers utilize various analytical techniques, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), to identify and quantify ganaplacide and its metabolites in biological samples. [, ] These methods are crucial for understanding the drug's pharmacokinetic properties and for developing sensitive bioanalytical assays.

Q13: What is the current status of ganaplacide in clinical development?

A13: Ganaplacide is currently in Phase II clinical trials, primarily in combination with lumefantrine, for the treatment of uncomplicated malaria. [, , , ] These trials aim to evaluate the efficacy, safety, and optimal dosing regimen of this promising drug combination.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。